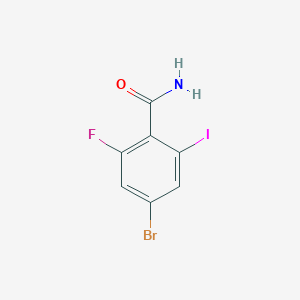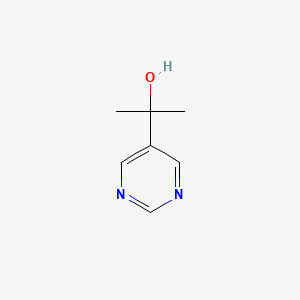
2-(Pyrimidin-5-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrimidin-5-yl)propan-2-ol is an organic compound that features a pyrimidine ring substituted at the 5-position with a propan-2-ol group Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and functional group tolerance.
Another method involves the condensation of pyrimidine derivatives with appropriate alcohols under acidic or basic conditions. For example, tert-butyl [2-(pyrimidin-2-yl)propan-2-yl]carbamate can be synthesized by reacting tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate with 3-(diethylamino)prop-2-enal in the presence of pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
2-(Pyrimidin-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Pyrimidin-5-yl)propan-2-one, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
科学的研究の応用
2-(Pyrimidin-5-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(Pyrimidin-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation . The compound may also interact with other cellular targets, leading to its observed biological activities.
類似化合物との比較
2-(Pyrimidin-5-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)propan-2-ol: This compound has a pyridine ring instead of a pyrimidine ring and exhibits different chemical and biological properties.
2-(Pyrimidin-2-yl)ethanol: This compound has an ethanol group instead of a propan-2-ol group, which affects its reactivity and applications.
2-(Pyrimidin-4-yl)propan-2-ol:
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-pyrimidin-5-ylpropan-2-ol |
InChI |
InChI=1S/C7H10N2O/c1-7(2,10)6-3-8-5-9-4-6/h3-5,10H,1-2H3 |
InChIキー |
OTTNMYLFYRNEIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN=CN=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
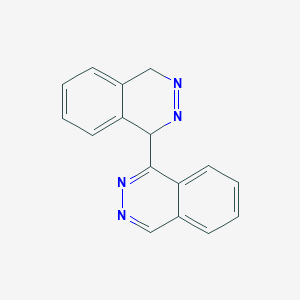

![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
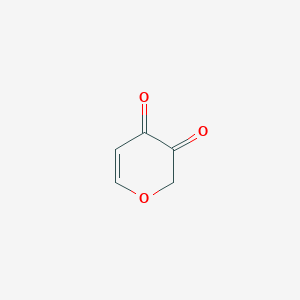
![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
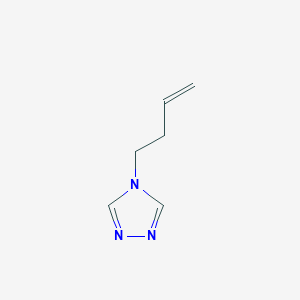
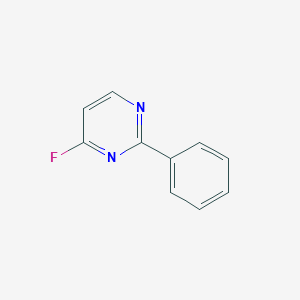
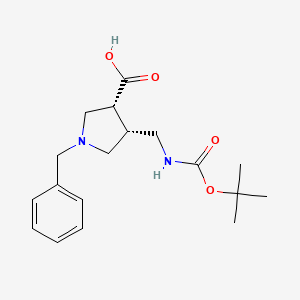

![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
